![molecular formula C10H21NO2 B13300893 2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopentyl ring substituted with a methyl group and an aminoethoxyethanol moiety.
Métodos De Preparación
The synthesis of 2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 3-methylcyclopentylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Aplicaciones Científicas De Investigación
2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol can be compared with similar compounds such as:
2-{2-[(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but with a dimethylamino group instead of the 3-methylcyclopentylamino group.
2-{2-[(Ethylamino)ethoxy]ethanol: Another similar compound with an ethylamino group, used in various chemical and industrial processes.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-[2-[(3-methylcyclopentyl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C10H21NO2/c1-9-2-3-10(8-9)11-4-6-13-7-5-12/h9-12H,2-8H2,1H3 |
Clave InChI |
DNGZZDWJVLHEEH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



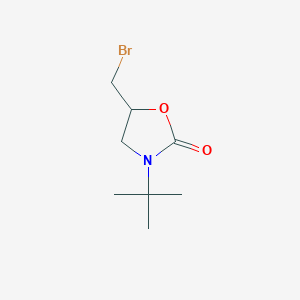
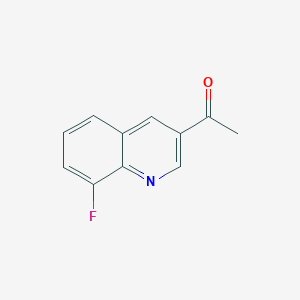
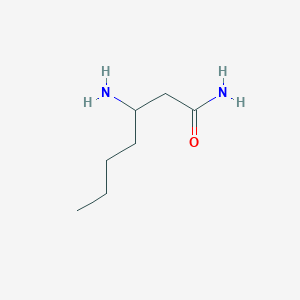
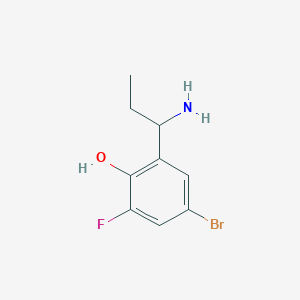
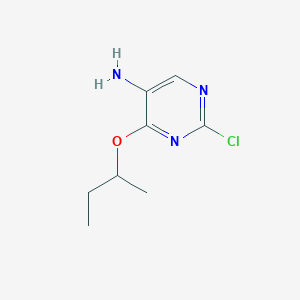
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)
![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)
amine](/img/structure/B13300865.png)
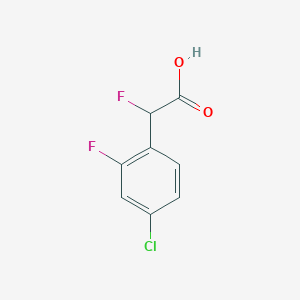
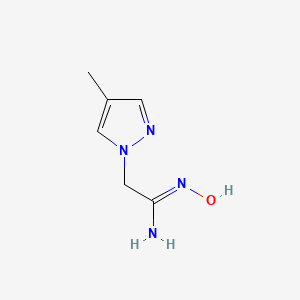
![{Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
![3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
